(2-chloro-4,5-difluorophenyl)[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}phenyl)piperazin-1-yl]methanone
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Overview
Description
- The compound’s systematic name is 2-(2-chloro-4,5-difluorophenyl)-2-oxoacetic acid .
- Its molecular formula is C8H3ClF2O3 .
- Molecular weight: 220.56 g/mol .
- It is also known by its CAS number: 121872-94-4 .
- The compound belongs to the class of aryl ketones .
- Now, let’s explore its preparation methods and industrial production.
Preparation Methods
- Synthetic Routes : There are several synthetic routes to obtain this compound. One common method involves the reaction of 2-chloro-4,5-difluoroacetophenone with an appropriate amine (such as the hydrazine derivative mentioned in the structure).
- Reaction Conditions : These reactions typically occur under mild conditions, often using organic solvents like acetone or ethanol .
- Industrial Production : While I don’t have specific industrial-scale methods, laboratories can scale up the synthetic route for larger production.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or chromium(VI) oxide (CrO3) .
- Reduction : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
- Substitution : Various nucleophiles (amines, alkoxides, etc.) can replace functional groups.
- Major Products : These reactions yield derivatives with modified functional groups, such as substituted phenyl rings or amine derivatives.
Scientific Research Applications
- Chemistry : The compound serves as a valuable building block for designing new molecules due to its unique structure.
- Biology and Medicine : Researchers explore its potential as a pharmacophore for drug development, targeting specific receptors or enzymes.
- Industry : It may find applications in materials science, such as in the synthesis of novel polymers or liquid crystals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with cellular receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment. researchers often compare it to related aryl ketones or hydrazine derivatives.
Remember that this compound’s applications and properties are continually explored through scientific research, and new findings may emerge
Properties
Molecular Formula |
C25H21ClF4N4O |
---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[2-fluoro-4-[(E)-N-(4-fluoroanilino)-C-methylcarbonimidoyl]phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H21ClF4N4O/c1-15(31-32-18-5-3-17(27)4-6-18)16-2-7-24(23(30)12-16)33-8-10-34(11-9-33)25(35)19-13-21(28)22(29)14-20(19)26/h2-7,12-14,32H,8-11H2,1H3/b31-15+ |
InChI Key |
PAYGGGLEZAPONF-IBBHUPRXSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)F)/C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)F |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)F)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)F |
Origin of Product |
United States |
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